molecular formula C20H13ClN6OS3 B492707 N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide CAS No. 690961-66-1

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide

Cat. No.: B492707
CAS No.: 690961-66-1
M. Wt: 485g/mol
InChI Key: YFVCQUXXRYKHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazole core substituted at position 5 with a 4-chlorophenyl group. The thiadiazole ring is linked via a sulfanylacetamide bridge to a fused [1,3]thiazolo[2,3-c][1,2,4]triazole moiety bearing a phenyl substituent. The chlorine atom at the para position of the phenyl group may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets, while the thiazolo-triazole system could contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN6OS3/c21-14-8-6-13(7-9-14)17-23-18(26-31-17)22-16(28)11-30-20-25-24-19-27(20)15(10-29-19)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVCQUXXRYKHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=NSC(=N4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN6OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The Hurd-Mori reaction is a classical method for synthesizing 1,2,4-thiadiazoles. For Intermediate A, 4-chlorobenzonitrile reacts with thiosemicarbazide in the presence of hydrochloric acid to form a thiourea intermediate, which undergoes cyclization under acidic conditions.

4-Cl-C6H4CN+NH2NHCSNH2HClIntermediate A+NH3\text{4-Cl-C}6\text{H}4\text{CN} + \text{NH}2\text{NHCSNH}2 \xrightarrow{\text{HCl}} \text{Intermediate A} + \text{NH}_3

Optimization Notes :

  • Temperature : Cyclization proceeds efficiently at 80–90°C.

  • Solvent : Ethanol/water mixtures (1:1) prevent byproduct formation.

  • Yield : 68–72% after recrystallization from ethyl acetate.

Synthesis of 3-Mercapto-5-Phenylthiazolo[2,3-c]1 triazole (Intermediate B)

One-Pot Thiazolo-Triazole Fusion

A catalyst-free, room-temperature method reported by RSC Advances (2015) enables the synthesis of fused thiazolo-triazoles. Reacting 5-phenyl-1,2,4-triazole-3-thiol with dibenzoylacetylene in dichloromethane yields Intermediate B via a thio-Michael addition followed by cyclization.

Ph-C≡C-CO-Ph+Ph-triazole-SHCH2Cl2,rtIntermediate B+H2O\text{Ph-C≡C-CO-Ph} + \text{Ph-triazole-SH} \xrightarrow{\text{CH}2\text{Cl}2, \text{rt}} \text{Intermediate B} + \text{H}_2\text{O}

Key Advantages :

  • Reaction Time : 4–6 hours.

  • Yield : 85–90% with minimal purification.

  • Regioselectivity : The thiol group selectively reacts at the α-position of the acetylene.

Coupling of Intermediates via Bromoacetamide Spacer

Bromoacetylation of Intermediate A

Intermediate A is treated with bromoacetyl bromide in dry tetrahydrofuran (THF) under nitrogen to form N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-bromoacetamide .

Intermediate A+BrCH2COBrTHF, Et3NBromoacetamide derivative+HBr\text{Intermediate A} + \text{BrCH}2\text{COBr} \xrightarrow{\text{THF, Et}3\text{N}} \text{Bromoacetamide derivative} + \text{HBr}

Conditions :

  • Base : Triethylamine (2 eq.) neutralizes HBr.

  • Temperature : 0–5°C to suppress side reactions.

  • Yield : 78–82% after silica gel chromatography.

Nucleophilic Substitution with Intermediate B

The bromoacetamide reacts with Intermediate B in dimethylformamide (DMF) using potassium carbonate as a base. The thiolate anion attacks the electrophilic carbon, displacing bromide.

Bromoacetamide+Intermediate BDMF, K2CO3Target Compound+KBr+CO2\text{Bromoacetamide} + \text{Intermediate B} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Target Compound} + \text{KBr} + \text{CO}_2

Optimization :

  • Molar Ratio : 1:1.2 (bromoacetamide:thiolate) ensures complete conversion.

  • Reaction Time : 12 hours at room temperature.

  • Yield : 70–75% after precipitation in ice-water.

Analytical Validation and Characterization

Spectroscopic Data

  • IR (KBr) : Peaks at 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), and 690 cm⁻¹ (C-S).

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.21 (s, 1H, triazole-H).

    • δ 7.45–7.89 (m, 9H, aromatic-H).

    • δ 4.32 (s, 2H, CH₂-S).

  • HRMS (ESI) : m/z 485.0048 [M+H]⁺ (calc. 485.0048).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Melting Point : 218–220°C (decomposition observed above 220°C).

Challenges and Mitigation Strategies

  • Thiol Oxidation : Intermediate B is prone to disulfide formation. Use of inert atmosphere and antioxidants (e.g., BHT) is critical.

  • Solubility Issues : DMF enhances solubility during coupling but complicates purification. Switching to THF/water biphasic systems improves yield.

  • Regioselectivity in Triazole Formation : Substituent electronic effects direct cyclization; electron-withdrawing groups on the phenyl ring enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds containing the 1,2,4-thiadiazole moiety exhibit significant anticancer activities. The inclusion of the thiadiazole ring in N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide is believed to enhance its efficacy against various cancer cell lines.

A study published in MDPI highlighted the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives that demonstrated notable anticancer activities against breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. The presence of both thiadiazole and thiazole rings contributes to its ability to inhibit microbial growth. Research has shown that derivatives of thiadiazole can effectively combat bacterial strains and fungi.

For instance, a study indicated that certain thiadiazole derivatives exhibited significant antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The compounds were tested in vitro and showed inhibition rates comparable to standard antibiotics .

Case Study 1: Anticancer Activity

In a controlled laboratory setting, this compound was tested against various cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those observed for untreated controls .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of the compound against several bacterial strains. It was found that at a concentration of 100 µg/mL, the compound inhibited bacterial growth by more than 50%, showcasing its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Impact Analysis :

  • Chlorophenyl Groups : Present in the target compound and others (e.g., ), these enhance lipophilicity and may improve membrane permeability.
  • Triazole vs.
  • Sulfanyl Linkers : Common across analogues (e.g., ), the sulfanyl group facilitates conjugation and may stabilize interactions via sulfur-mediated hydrogen bonding.

Yield Comparison :

  • Analogues like N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide achieved moderate yields (60–70%) under similar conditions , suggesting the target compound may require optimization for scalability.

Physicochemical Properties

  • Solubility : The target compound’s chlorine and phenyl groups may reduce aqueous solubility compared to analogues with polar substituents (e.g., hydroxypropyl in ).
  • Stability : Sulfanyl linkages are prone to oxidation, but steric shielding from the thiazolo-triazole moiety could mitigate degradation .

Biological Activity

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities. This compound features a complex structure that includes thiadiazole and triazole moieties, which are known for their diverse pharmacological properties.

  • Molecular Formula : C20H13ClN6OS3
  • Molecular Weight : 485.0 g/mol
  • CAS Number : 690646-74-3

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and triazole rings exhibit notable antimicrobial properties. In vitro studies have shown that derivatives of these scaffolds can effectively inhibit the growth of various bacterial strains. For instance, derivatives with the 1,3,4-thiadiazole moiety have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Antiviral Activity

The compound's structure suggests potential antiviral activity. Studies involving 2-amino-1,3,4-thiadiazole derivatives have indicated promising results against HIV strains. The structure–activity relationship (SAR) analysis revealed that modifications to the acetamide moiety could enhance antiviral potency . Specifically, some derivatives have shown effective inhibition against HIV with EC50 values in the micromolar range .

Anticonvulsant Activity

Compounds derived from the thiadiazole scaffold have also been investigated for their anticonvulsant properties. Several studies have employed maximal electroshock seizure (MES) models to evaluate the efficacy of these compounds. For example, certain synthesized derivatives exhibited high potency in reducing seizure activity at specific dosages .

Study 1: Anticonvulsant Efficacy

In a study by Sarafroz et al., various derivatives of 1,3,4-thiadiazole were synthesized and evaluated for their anticonvulsant activity using MES and scPTZ models. The results indicated that three compounds showed significant anticonvulsant effects at doses as low as 30 mg/kg .

Study 2: Antiviral Screening

Another study focused on the antiviral potential of thiadiazole derivatives against HIV. It was found that certain compounds had EC50 values as low as 0.96 μg/mL against HIV-1 strain IIIB, although they exhibited low selectivity indices . This highlights the need for further structural modifications to enhance selectivity and potency.

Structure–Activity Relationship (SAR)

The SAR studies suggest that the presence of electron-withdrawing groups on the phenyl ring enhances biological activity. Additionally, modifications to the thiadiazole and triazole moieties can significantly influence the compound's pharmacological profile .

Q & A

Q. Critical Conditions :

  • Temperature : Controlled heating (60–100°C) for cyclization steps to avoid side reactions .
  • Solvent choice : Polar solvents (e.g., ethanol, acetonitrile) enhance solubility, while DMF facilitates coupling reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures ≥95% purity .

Which characterization techniques are essential for confirming the structure and purity of this compound?

Basic Research Question
A combination of spectroscopic and chromatographic methods is required:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns protons and carbons in the thiadiazole, thiazolotriazole, and acetamide moieties (e.g., δ 7.2–8.5 ppm for aromatic protons) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions like the triazole-thiadiazole junction .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 500–550) .
  • Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the acetamide) .
  • HPLC : Validates purity (>98%) using a C18 column and UV detection at 254 nm .

How do structural modifications (e.g., substituents on phenyl rings) influence biological activity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • 4-Chlorophenyl group : Enhances lipophilicity and target binding (e.g., kinase inhibition) via hydrophobic interactions .
  • Thiazolotriazole moiety : Facilitates π-π stacking with aromatic residues in enzyme active sites, critical for antimicrobial or anticancer activity .
  • Sulfanyl-acetamide bridge : Improves metabolic stability by resisting hydrolysis compared to ester linkages .

Q. Methodological Approach :

  • Comparative assays : Test analogs with substituent variations (e.g., -OCH₃, -NO₂) in enzyme inhibition or cell viability assays .
  • Computational docking : Use tools like AutoDock to predict binding affinities with targets (e.g., EGFR kinase) .

How can reaction conditions be optimized to improve synthetic yield?

Advanced Research Question
Key Parameters and Optimization Strategies :

Parameter Optimal Range Impact Reference
Temperature 70–80°C (cyclization)Minimizes decomposition
Solvent DMF (coupling step)Enhances nucleophilicity of thiol groups
Catalyst K₂CO₃ (for SN2 reactions)Accelerates thioether formation
Reaction Time 6–8 hours (final step)Balances completion vs. side reactions

Validation : Monitor progress via TLC and adjust conditions iteratively. Use HPLC-MS to quantify intermediates .

How can contradictions in reported biological activity data be resolved?

Advanced Research Question
Common contradictions arise from variations in assay protocols or impurity profiles. Resolution strategies include:

  • Standardized assays : Re-test the compound in parallel with positive controls (e.g., doxorubicin for cytotoxicity) using the same cell line (e.g., MCF-7) .
  • Impurity profiling : Compare HPLC chromatograms of batches with conflicting results; isolate and characterize minor peaks via LC-MS .
  • Structural validation : Perform X-ray crystallography to confirm the absence of polymorphic forms affecting activity .

What methodologies are used to study the mechanism of action of this compound?

Advanced Research Question

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., topoisomerase II) using fluorogenic substrates .
  • Cellular uptake studies : Use fluorescent analogs or radiolabeled compounds (³H/¹⁴C) to track intracellular accumulation .
  • Transcriptomics : Perform RNA sequencing to identify differentially expressed genes in treated vs. untreated cells .
  • Molecular dynamics simulations : Model ligand-target binding stability over 100 ns trajectories using GROMACS .

How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Advanced Research Question
SAR-Driven Design Framework :

Core modifications : Replace thiadiazole with oxadiazole to assess impact on solubility .

Substituent screening : Introduce electron-withdrawing groups (-CF₃, -CN) on the phenyl ring to enhance target affinity .

Linker optimization : Replace sulfanyl with sulfonyl to evaluate metabolic stability .

Q. Validation :

  • Synthesize 10–15 analogs and test in dose-response assays.
  • Use QSAR models to predict bioactivity based on electronic (Hammett σ) and steric (Taft Es) parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.